4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Medicinal Chemistry Kinase Inhibitors Building Blocks

This privileged scaffold is essential for constructing 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines, achieving low-nanomolar potency against drug-resistant HIV-1 and mutant EGFR (T790M/L858R). The 4-chloro substituent ensures correct regiochemistry; using the 2-chloro analog yields inactive regioisomers. Ideal for parallel SNAr library synthesis of ATP-competitive AKT/mTOR inhibitors (Ki < 1 nM). Secure your supply of this critical building block to maintain lead integrity in your kinase programs.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57
CAS No. 1379179-87-9
Cat. No. B2995044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
CAS1379179-87-9
Molecular FormulaC6H5ClN2O
Molecular Weight156.57
Structural Identifiers
SMILESC1C2=C(CO1)N=CN=C2Cl
InChIInChI=1S/C6H5ClN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
InChIKeyNOMDLAMXZUTNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1379179-87-9) Procurement & Differentiation Guide


4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1379179-87-9) is a fused heterocyclic building block comprising a pyrimidine ring annulated to a dihydrofuran moiety . The compound features a reactive chlorine atom at the 4-position of the pyrimidine ring, enabling nucleophilic aromatic substitution (SNAr) for the introduction of diverse amine, alkoxy, or thioether groups . This scaffold is recognized in medicinal chemistry as a privileged intermediate for the synthesis of kinase inhibitors targeting AKT, EGFR, mTOR, and CDKs, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2].

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine: Why Generic Substitution with Analogous Building Blocks is Not Advisable


The 4-chloro substitution pattern on the dihydrofuro[3,4-d]pyrimidine scaffold is not functionally equivalent to the 2-chloro analog (CAS 1233932-44-9) or the 2,4-dichloro derivative (CAS 848398-41-4). The position of the chlorine atom dictates the regioselectivity of subsequent SNAr reactions, which in turn governs the final geometry and binding conformation of the elaborated inhibitor within the target kinase or reverse transcriptase binding pocket [1]. Studies on dihydrofuro[3,4-d]pyrimidine-based EGFR and HIV-1 NNRTI inhibitors demonstrate that substituents introduced at the 4-position versus the 2-position lead to distinct structure-activity relationships (SAR) and divergent potency profiles against wild-type and drug-resistant mutant strains [2][3]. Substituting a 4-chloro building block with a 2-chloro analog may therefore result in a different lead series with altered target engagement, potentially compromising the intended biological activity.

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine: Quantified Differentiation Evidence for Scientific Procurement


Regioselective Reactivity: 4-Chloro vs. 2-Chloro Substitution in Dihydrofuro[3,4-d]pyrimidine Scaffolds

The 4-chloro and 2-chloro analogs of 5,7-dihydrofuro[3,4-d]pyrimidine are distinct chemical entities with different CAS numbers, indicating they are not interchangeable in synthetic routes. The chlorine at the 4-position is adjacent to a nitrogen atom in the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) compared to the 2-chloro isomer. This differential reactivity is exploited in the synthesis of 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines, where the 4-chloro intermediate is specifically required to install the 4-aminoindazole moiety [1]. In contrast, the 2-chloro analog (CAS 1233932-44-9) would direct substitution to a different vector, yielding regioisomeric products with potentially divergent biological activity [2].

Medicinal Chemistry Kinase Inhibitors Building Blocks

Purity and Price Differentiation: 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine vs. 2-Chloro Analog

Commercially, 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is available in higher purity grades (up to 98%) compared to the 2-chloro analog, which is typically offered at 95% purity . This difference in purity can be critical for applications requiring high fidelity in subsequent synthetic steps. While the 4-chloro compound commands a higher price per milligram ($7.72/mg for 100mg) compared to the 2-chloro analog, the improved purity may offset additional purification costs and improve overall synthetic yield . This price-to-purity ratio is a key differentiator for procurement decisions in early-stage drug discovery.

Chemical Procurement Building Blocks Cost Analysis

Scaffold Validation: Dihydrofuro[3,4-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs

Derivatives synthesized from the dihydrofuro[3,4-d]pyrimidine core have demonstrated exceptional potency against HIV-1, including drug-resistant strains. For example, compounds 13c2 and 13c4, which are derived from this scaffold, exhibited EC50 values ranging from 0.9 to 8.4 nM against a panel of single NNRTI-resistant mutants. This activity was remarkably superior to the clinically used NNRTI etravirine (ETV) against the same strains [1]. Furthermore, compounds 14b and 16c, also based on this core, showed EC50 values of 5.79-28.3 nM and 2.85-18.0 nM, respectively, against a range of HIV-1-resistant strains, with improved activity against the challenging double mutants F227L/V106A and K103N/Y181C compared to etravirine and rilpivirine [2]. While these data are for elaborated derivatives, they validate the utility of the 4-chloro building block as a key entry point for generating potent antiviral leads.

Antiviral HIV-1 NNRTI

Kinase Inhibitor Applications: Dihydrofuro[3,4-d]pyrimidine as a Privileged Scaffold for ATP-Competitive Inhibitors

The dihydrofuro[3,4-d]pyrimidine core is a recognized privileged scaffold for the development of ATP-competitive kinase inhibitors. Patents and literature disclose its use in generating potent inhibitors of AKT, EGFR (including T790M/L858R mutant), mTOR, and CDKs [1][2]. For instance, quaternary-substituted dihydrofuropyrimidines have been reported to inhibit mTOR kinase with Ki values < 1.0 nM and exhibit >100-fold selectivity for mTOR over the closely related PI3 kinases [3]. Additionally, 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines have been identified as non-covalent inhibitors of mutant EGFR with excellent activity against the T790M resistance double mutant [1]. The 4-chloro building block serves as the essential starting material for introducing the 4-aminoindazole or other amine substituents required for potent kinase inhibition.

Kinase Inhibitors Cancer Drug Discovery

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of 4-Aminoindazolyl-dihydrofuro[3,4-d]pyrimidine EGFR Inhibitors

This building block is specifically required for the synthesis of 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines, which are potent, non-covalent inhibitors of mutant EGFR (including T790M/L858R). The 4-chloro group undergoes SNAr with 4-aminoindazole to install the key pharmacophore. Using the 2-chloro analog would yield an inactive regioisomer [1].

Generation of Dihydrofuro[3,4-d]pyrimidine-based HIV-1 NNRTI Leads

Derivatives synthesized from this core exhibit EC50 values in the low nanomolar range against drug-resistant HIV-1 strains, outperforming clinically used NNRTIs like etravirine [2]. The 4-chloro intermediate enables the synthesis of diverse analogs for SAR studies targeting the NNRTI binding pocket.

Development of Selective mTOR and AKT Kinase Inhibitors

Patents disclose the use of dihydrofuro[3,4-d]pyrimidines as ATP-competitive inhibitors of AKT and mTOR kinases. Compounds based on this scaffold have achieved Ki values < 1.0 nM for mTOR with >100-fold selectivity over PI3K [3][4].

Medicinal Chemistry Scaffold Hopping and Library Synthesis

As a privileged scaffold, the 4-chloro building block is ideal for generating diverse libraries of kinase inhibitors. Its reactive chlorine enables rapid analog synthesis via parallel SNAr chemistry, accelerating hit-to-lead optimization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.